molecular formula C8H6N2O5 B8151407 2,5-Dioxopyrrolidin-1-yl isoxazole-3-carboxylate

2,5-Dioxopyrrolidin-1-yl isoxazole-3-carboxylate

Cat. No.: B8151407
M. Wt: 210.14 g/mol
InChI Key: QJQKDHHDKDLULB-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl isoxazole-3-carboxylate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both a pyrrolidinone and an isoxazole ring, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl isoxazole-3-carboxylate typically involves the coupling of a pyrrolidinone derivative with an isoxazole carboxylate. One common method involves the use of 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide as an intermediate, which is then reacted with various reagents to form the desired compound . The reaction conditions often include the use of solid reductive agents like lithium aluminum hydride (LiAlH4) for the reduction of nitriles .

Industrial Production Methods

Industrial production of this compound may involve optimized coupling reactions that yield high-purity products. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the pyrrolidinone or isoxazole rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of the pyrrolidinone and isoxazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O5/c11-6-1-2-7(12)10(6)15-8(13)5-3-4-14-9-5/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQKDHHDKDLULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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